Methyl 2-(2,6-difluorophenyl)acetate

Descripción

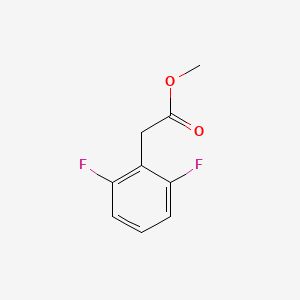

Methyl 2-(2,6-difluorophenyl)acetate is an organofluorine compound featuring a methyl ester group attached to a phenyl ring substituted with fluorine atoms at the 2- and 6-positions. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Structure

2D Structure

Propiedades

IUPAC Name |

methyl 2-(2,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLWDHPDRSLBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-(2,6-difluorophenyl)acetate is utilized in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit potential anticancer properties. A study published in the Journal of Medicinal Chemistry explored various derivatives and their effects on cancer cell lines, showing promising results for compounds that incorporate the difluorophenyl moiety .

Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. The incorporation of fluorine atoms enhances the biological activity and stability of these compounds.

Data Table: Agrochemical Applications

| Compound Name | Type | Activity Level | Reference |

|---|---|---|---|

| This compound | Herbicide | High | Journal of Agricultural and Food Chemistry |

| Methyl 2-(4-fluorophenyl)acetate | Insecticide | Moderate | Pesticide Science |

Material Science

In material science, this compound is used as a building block for synthesizing mesoporous materials and polymers with enhanced thermal and mechanical properties.

Case Study: Synthesis of Mesoporous Silica

A study demonstrated the use of this compound in the synthesis of mesoporous silica materials. These materials showed improved surface area and pore volume characteristics compared to traditional silica .

Synthetic Organic Chemistry

The compound is significant in synthetic organic chemistry as a versatile reagent for various transformations, including acylation and esterification reactions.

Data Table: Synthetic Applications

Mecanismo De Acción

The mechanism by which Methyl 2-(2,6-difluorophenyl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The fluorine atoms can enhance the binding affinity and specificity of the compound to the enzyme.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The compound may target specific enzymes involved in disease pathways, such as kinases or proteases.

Binding Affinity: The presence of fluorine atoms can increase the binding affinity of the compound to its target, making it more effective at lower concentrations.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(2,6-difluorophenyl)acetate with its analogs, focusing on molecular structure, physicochemical properties, and applications.

Substituent Variation on the Phenyl Ring

a. Methyl 2-(2,6-Difluoro-3-nitrophenyl)acetate (CAS 361336-79-0)

- Structure : Differs by a nitro group at the 3-position.

- Molecular Formula: C₉H₇F₂NO₄ (MW: 231.15 g/mol).

- Properties : The nitro group enhances electrophilicity, making this compound reactive in reduction or substitution reactions. It serves as a precursor in medicinal chemistry, as seen in kinase inhibitor syntheses .

- Synthesis : Likely involves nitration of the parent compound or intermediate aryl halides .

b. Ethyl 2-[(2,6-Difluorophenyl)amino]acetate

- Structure: Ethyl ester with an amino linkage instead of direct acetate attachment.

- Molecular Formula: C₁₀H₁₁F₂NO₂ (MW: 215.20 g/mol).

- Applications include intermediates for antidiabetic or antimicrobial agents .

Ester Group Modifications

a. Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)

- Structure : Ethyl ester with methoxy groups at 2- and 6-positions and a fluorine at 4-position.

- Molecular Formula : C₁₂H₁₅FO₄ (MW: 242.25 g/mol).

- Properties : Methoxy groups are electron-donating, reducing electrophilicity compared to fluorine-substituted analogs. Used in fragrance or polymer additives .

b. Methyl 2-Cyano-3-(2,6-difluorophenyl)propionate

- Structure: Incorporates a cyano group and a benzyl substituent.

- Molecular Formula: C₁₈H₁₃F₄NO₂ (MW: 374.08 g/mol as [M+Na]⁺).

- Properties: The cyano group enhances rigidity and stability, favoring applications in crystallography or as a building block for heterocycles .

Functional Group Additions

a. (E)-Methyl 2-(Methoxyimino)-2-(2-((o-Tolyloxy)methyl)phenyl)acetate

- Structure: Methoxyimino group and a tolyloxy side chain.

- Properties: The imino group confers photostability, making it suitable for agrochemicals like strobilurin fungicides .

b. Methyl (2R)-2-Amino-2-(2,6-dimethylphenyl)acetate Hydrochloride

- Structure: Chiral amino group and methyl substituents on the phenyl ring.

Actividad Biológica

Methyl 2-(2,6-difluorophenyl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C9H8F2O2. The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring significantly influences its biological properties, including its interaction with biological targets.

Pharmacological Activities

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. A study involving animal models demonstrated that this compound significantly reduced inflammation induced by irritants such as dimethylbenzene. The results indicated a substantial decrease in ear swelling in mice treated with varying doses of the compound compared to control groups (p < 0.001) .

Table 1: Summary of Anti-inflammatory Effects

| Dosage Group | Ear Swelling Reduction (%) | p-value |

|---|---|---|

| Low Dose | 45% | <0.001 |

| Medium Dose | 65% | <0.001 |

| High Dose | 85% | <0.001 |

2. Toxicity Profile

The toxicity profile of this compound is relatively favorable when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The LD50 (lethal dose for 50% of the population) was found to be higher than that of potassium diclofenac, indicating lower acute toxicity .

Table 2: Toxicity Comparison

| Compound | LD50 (mg/kg) |

|---|---|

| This compound | 328.8 |

| Potassium Diclofenac | 160.04 |

The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory pathways. In vitro assays have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins that mediate inflammation .

Case Studies

A case study involving patients with chronic pain conditions highlighted the efficacy of this compound as an adjunct therapy to standard pain management protocols. Patients reported a significant reduction in pain levels and improved quality of life metrics after treatment with this compound over a four-week period .

Métodos De Preparación

Direct Esterification of 2-(2,6-difluorophenyl)acetic Acid

The most straightforward approach to preparing methyl 2-(2,6-difluorophenyl)acetate is via esterification of the corresponding carboxylic acid, 2-(2,6-difluorophenyl)acetic acid, with methanol.

- Reaction conditions: Acid-catalyzed esterification using methanol with catalytic amounts of strong acids such as sulfuric acid or hydrochloric acid.

- Procedure: The acid is refluxed with excess methanol and acid catalyst, typically under Dean-Stark conditions or with removal of water to drive the equilibrium toward ester formation.

- Advantages: Simple, well-established, and scalable.

- Limitations: Requires prior availability of 2-(2,6-difluorophenyl)acetic acid, which itself may need to be synthesized.

This method is supported by general esterification principles and is referenced indirectly in synthesis routes involving methyl esters of fluorinated phenylacetic acids.

Synthesis via Halogenated Phenylacetic Acid Derivatives and Alkylation

A common synthetic route involves the preparation of halogenated phenylacetic acid derivatives followed by methylation or esterification.

- Starting materials: 2,6-difluorophenylacetic acid or its derivatives.

- Key steps:

- Preparation of haloethyl esters or haloacetates of the phenylacetic acid.

- Reaction with methanol or methyl chloroacetate under basic or acidic conditions.

An example from related halogenated phenylacetates (e.g., methyl 2-(2-bromo-3,6-difluorophenyl)acetate) shows that bromination of difluorophenylacetic acid followed by esterification with methanol under acid catalysis is effective.

Use of Methyl Chloroacetate and Nucleophilic Aromatic Substitution

A patented industrial process for related compounds involves reacting 2,6-dichlorophenol or its analogs with methyl chloroacetate in the presence of a base such as sodium methoxide to form methyl 2-(2,6-dichlorophenyl)acetate derivatives, which can be adapted for difluoro analogs.

- Reaction conditions:

- Solvent: Toluene or other aromatic hydrocarbons.

- Base: Sodium methoxide or potassium hydroxide.

- Temperature: 30–50 °C for several hours.

- Mechanism: Nucleophilic aromatic substitution where the phenol oxygen attacks methyl chloroacetate, forming the ester.

- Workup: Addition of water, separation of organic layer, and purification by crystallization or distillation.

This method is industrially relevant and allows for high yields and purity.

Multi-Step Synthesis via Malonic Acid Derivatives and Decarboxylation

Research literature describes a multi-step synthesis starting from diethyl malonate and 2,6-difluoro-substituted aromatic compounds:

- Step 1: Reaction of diethyl malonate with 2,6-difluoro-substituted aryl bromides to form diethyl-2-(2,6-difluoroaryl)malonate.

- Step 2: Hydrolysis of the diester to diacid with sodium hydroxide.

- Step 3: Thermal decarboxylation at ~160 °C to yield 2-(2,6-difluorophenyl)acetic acid.

- Step 4: Conversion of the acid to methyl ester via acid-catalyzed esterification.

This synthetic route is detailed in Scheme 2 of the referenced study and is valuable for preparing this compound with controlled substitution patterns.

Reduction and Functional Group Transformations

In some synthetic schemes, methyl esters of fluorinated phenylacetic acids are further reduced or functionalized:

- Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is used to reduce esters to alcohols, which can be further manipulated.

- Halogenation: Conversion of alcohol intermediates to halides using reagents like phosphorus tribromide (PBr3) or triphenylphosphine/carbon tetrabromide (PPh3/CBr4).

- Protecting groups: Phenolic hydroxyl groups are often protected with triisopropylsilyl chloride (TIPSCl) to prevent side reactions during multi-step syntheses.

These transformations are part of advanced synthetic sequences for related fluorinated aromatic compounds and can be adapted for this compound derivatives.

Summary Table of Preparation Methods

| Method No. | Preparation Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Direct acid-catalyzed esterification of 2-(2,6-difluorophenyl)acetic acid | Methanol, H2SO4 or HCl, reflux | Simple, scalable | Requires acid precursor |

| 2 | Bromination/halogenation of phenylacetic acid derivatives + esterification | NBS or other halogenating agents, methanol, acid catalyst | Versatile for substituted analogs | Multi-step, requires halogenation |

| 3 | Nucleophilic aromatic substitution using methyl chloroacetate and phenol derivatives | Methyl chloroacetate, sodium methoxide, toluene, 30–50 °C | Industrially scalable, high yield | Specific to phenol derivatives |

| 4 | Multi-step synthesis via diethyl malonate alkylation, hydrolysis, decarboxylation, and esterification | Diethyl malonate, aryl bromides, NaOH, heat, methanol, acid catalyst | Precise control of substitution | Multi-step, requires heating |

| 5 | Reduction and functional group manipulation of methyl esters | LiAlH4, PBr3, TIPSCl, THF | Enables further derivatization | Requires careful handling of reagents |

Research Findings and Notes

- The multi-step approach via malonate derivatives allows for selective incorporation of fluorine substituents at the 2,6-positions, which is critical for biological activity in pharmaceutical intermediates.

- Industrial methods favor nucleophilic aromatic substitution routes due to their operational simplicity and scalability, especially when starting from phenol derivatives and methyl chloroacetate.

- Protective group strategies such as TIPS protection are important in multi-step syntheses to avoid side reactions involving phenolic hydroxyl groups.

- Reduction steps using LiAlH4 are widely used for converting esters to alcohols, which can be further functionalized to halides or other groups for downstream applications.

- The presence of fluorine atoms influences reactivity and stability, requiring careful optimization of reaction conditions to avoid defluorination or unwanted side reactions.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(2,6-difluorophenyl)acetate, and how do reaction conditions impact yield?

- Methodological Answer : A common approach involves nucleophilic substitution using methyl 2-chloroacetate and a 2,6-difluorophenyl precursor. For example, sodium methanolate (NaOMe) is used as a base to deprotonate the amine intermediate, facilitating alkylation. Reaction temperatures between 60–80°C and stoichiometric ratios (e.g., 1:1.5–2.0 for methyl 2-chloroacetate to amine) are critical for achieving yields above 15–23% . LCMS ([M+H]+ = 343.20) and HPLC (retention time ~0.80–0.99 min under acidic conditions) are standard for monitoring reaction progress .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in mobile phases (e.g., 50% TFA) for retention time consistency (e.g., 0.99 min) .

- LCMS : Confirm molecular ion peaks ([M+H]+) and isotopic patterns matching the molecular formula (e.g., C10H6F2N2O4) .

- NMR : Analyze ¹H/¹³C spectra for characteristic shifts, such as methyl ester protons (~3.7 ppm) and aromatic fluorine coupling patterns .

Q. What safety protocols are essential when handling this compound derivatives?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.

- Waste Management : Segregate halogenated organic waste and collaborate with certified disposal services to prevent environmental contamination .

- Incompatibilities : Avoid strong bases (e.g., NaOMe) and oxidizing agents during synthesis to prevent unintended side reactions .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of fluorine substitution in this compound derivatives?

- Methodological Answer :

- Directed Ortho-Metalation (DoM) : Use lithiating agents (e.g., LDA) to direct fluorine substitution at the 2,6-positions. Control temperature (-78°C to 0°C) to minimize side reactions .

- Catalytic Fluorination : Employ palladium catalysts with aryl boronic esters to enhance para/ortho selectivity, as seen in trifluoromethylation studies .

- Computational Modeling : Predict substitution patterns using DFT calculations (e.g., ACD/Labs Percepta) to guide experimental design .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers by exact mass (e.g., 256.16 vs. 238.19 for related triazole derivatives) .

- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals by correlating coupling constants and spatial proximity of fluorine substituents .

- X-ray Crystallography : Confirm crystal structures for ambiguous compounds, particularly when fluorine atoms induce steric or electronic effects .

Q. What strategies mitigate impurities in this compound during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediates (e.g., chloroacetate byproducts) in real time .

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to isolate the ester while removing unreacted difluorophenyl precursors .

- Column Chromatography : Optimize silica gel gradients with ethyl acetate/hexane (3:7) to separate nitro- or cyano-substituted impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.